molecular formula C24H38O4 B1665121 Antroquinonol CAS No. 1010081-09-0

Antroquinonol

Cat. No.: B1665121
CAS No.: 1010081-09-0
M. Wt: 390.6 g/mol
InChI Key: LJTSIMVOOOLKOL-FNRDIUJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Antroquinonol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic potential.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified bioactivities.

Mechanism of Action

Antroquinonol exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Antroquinonol is unique due to its specific molecular structure and bioactivities. it shares similarities with other ubiquinone derivatives and terpenoids:

    Similar Compounds:

Uniqueness: this compound’s ability to simultaneously induce apoptosis and autophagy in cancer cells, along with its multi-targeted mechanism of action, sets it apart from other similar compounds .

Biological Activity

Antroquinonol, a compound derived from the medicinal mushroom Antrodia camphorata, has garnered attention for its diverse biological activities, particularly in the realms of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is a tetrahydro-ubiquinone that has been recognized for its potential therapeutic applications, including anti-cancer and neuroprotective effects. It has been studied in various preclinical and clinical settings, demonstrating promising results in modulating disease pathways.

  • Antioxidative Effects : this compound exhibits significant antioxidative properties, which are crucial in mitigating oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease (AD), where oxidative stress plays a pivotal role.
  • Anti-inflammatory Activity : The compound has been shown to reduce levels of inflammatory cytokines such as IL-1β and TNF-α, suggesting its role in modulating inflammatory responses in various disease models .
  • Amyloid-beta Modulation : In studies involving transgenic mouse models of AD, this compound administration resulted in decreased levels of amyloid-beta (Aβ) plaques and improved cognitive function, indicating its potential as a therapeutic agent for AD .
  • Inhibition of Cancer Cell Proliferation : this compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC). It inhibits key signaling pathways involved in tumor growth and metastasis, such as Ras and Rho signaling .

Preclinical Studies

  • Alzheimer's Disease Models : In a study involving APP transgenic mice, this compound significantly reduced total Aβ levels and improved behavioral outcomes related to memory and learning. The treatment led to a notable decrease in astrocyte activation markers, suggesting reduced neuroinflammation .
  • Cancer Models : this compound was evaluated in xenograft models of liver cancer (Hep 3B) but showed variable efficacy depending on the context. While it exhibited some cytotoxic activity in vitro, results were less consistent in vivo .

Clinical Trials

A Phase I clinical trial assessed the safety and tolerability of this compound in patients with metastatic NSCLC. The study found that this compound was well-tolerated across various dosages (50-600 mg), with mild adverse effects primarily related to gastrointestinal issues . No dose-limiting toxicities were reported, supporting further investigation into its efficacy.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • Case Study 1 : A patient with advanced lung cancer demonstrated stable disease after receiving this compound as part of their treatment regimen. This suggests that while not curative, this compound may help maintain disease stability in some patients .
  • Case Study 2 : In patients with early-stage AD participating in an observational study, those receiving this compound reported improved cognitive scores compared to controls, reinforcing the compound's neuroprotective properties .

Data Summary

Study TypeFindingsReference
Preclinical ADReduced Aβ levels and improved cognitive function in APP transgenic mice
Preclinical CancerVariable cytotoxicity; significant effects observed in vitro but inconsistent in vivo
Clinical TrialSafe up to 600 mg; mild gastrointestinal side effects; stable disease reported
Case StudyImproved cognitive function in early AD patients receiving this compound

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating antroquinonol from Antrodia camphorata with high purity?

  • Methodological Answer : High-speed countercurrent chromatography (HSCCC) is a validated technique for isolating this compound. A solvent system of petroleum ether/ethyl acetate/methanol/water (4:1:4:1, v/v/v/v) achieves optimal separation, yielding 97.12% purity . Prior extraction optimization using Box-Behnken experimental design (liquid-to-solid ratio: ~50:1, temperature: ~44°C, time: ~56 minutes) enhances yield and reduces matrix interference .

Q. How can fermentation conditions be optimized to maximize this compound yield in solid-state cultures?

  • Methodological Answer : Substrate selection (e.g., millet with moderate amylose content), nitrogen source optimization (soy hydrolysate at 80 mL/L), and inoculation volume (20 mL/100g substrate) significantly increase yield. Fermentation duration of 25 days ensures peak production (1,395.8 mg/kg, 4.3× baseline) . Response surface methodology (RSM) with Box-Behnken designs effectively models interactions between variables (e.g., moisture, nitrogen) to refine protocols .

Q. What in vitro assays are suitable for evaluating this compound’s cytotoxic effects on cancer cells?

  • Methodological Answer : MTT assays confirm dose-dependent cytotoxicity (IC₅₀ ~10 μM in glioma and neuroblastoma cells) . Normal cell lines (e.g., BEAS-2B bronchial epithelium) should be included to assess selectivity (e.g., no toxicity at ≤25 μM) . Flow cytometry with TUNEL assays quantifies apoptosis (sub-G1 phase accumulation) and validates caspase-independent pathways via Bcl-2 downregulation .

Advanced Research Questions

Q. How does this compound modulate the FAK/Src signaling pathway to suppress cancer metastasis?

  • Methodological Answer : this compound docks at the Y397 autophosphorylation site of FAK, inhibiting FAK/Src complex formation and downstream Rac1/Cdc42 activation (critical for lamellipodia/filopodia formation). Western blot analysis shows reduced pFAK, pSrc, Rac1, and Cdc42 levels, validated via molecular docking (Discovery Studio software) and AFM imaging (morphological disruption of cytoskeletal structures) . FAK inhibitors (e.g., PF 431396) serve as positive controls to confirm specificity .

Q. How can contradictory findings on apoptosis mechanisms (caspase-dependent vs. independent) be resolved in this compound studies?

  • Methodological Answer : Variability arises from cell type-specific responses. In glioma/neuroblastoma cells, apoptosis is caspase-independent, driven by Bcl-2 suppression and AIF nuclear translocation . In contrast, caspase activation dominates in A549 lung cancer cells . Researchers should conduct parallel assays (e.g., caspase cleavage, PARP degradation, mitochondrial membrane potential loss) across models and validate with siRNA knockdowns of AIF/p53 .

Q. What experimental designs address this compound’s low water solubility in preclinical models?

  • Methodological Answer : Nanoparticle encapsulation (e.g., nano-SAC) enhances bioavailability. In diabetic rodent models, nano-SAC (20 mg/kg) reduces testicular damage more effectively than free this compound, confirmed via serum markers (ALT, AST, BUN) and histopathology . Dynamic light scattering (DLS) and HPLC quantify nanoparticle stability and drug release profiles .

Q. How does this compound synergize with standard chemotherapeutics in clinical trials?

  • Methodological Answer : Phase II trials (NCT03310632) combine this compound with nab-paclitaxel/gemcitabine, showing median OS of 14.1 months vs. 11.1 months for FOLFIRINOX. Mechanistic synergy involves Ras/Rho signaling inhibition via protein isoprenyltransferase suppression, particularly in KRAS-mutant NSCLC . Researchers should use patient-derived xenografts (PDX) and RNA-seq to map pathway crosstalk .

Q. What statistical approaches are critical for analyzing this compound’s dose-response in heterogeneous tumor models?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves) quantifies EC₅₀/IC₅₀ values. For in vivo studies (e.g., C6 glioma xenografts), Kaplan-Meier survival analysis and log-rank tests compare tumor doubling times. RSM-generated polynomial equations (R² ≥0.97) model variable interactions in fermentation/extraction studies .

Q. Data Contradiction & Validation Strategies

Q. How can discrepancies in this compound’s antitumor activity between synthetic and natural isolates be addressed?

  • Methodological Answer : Batch variability in fungal isolates necessitates NMR/MS validation (e.g., m/z 317.1 for this compound) . Synthetic analogs may lack post-translational modifications; comparative studies using identical assays (e.g., Ras/Rho inhibition in KRAS-mutant lines) and PK/PD profiling resolve bioactivity differences .

Q. What controls are essential to validate this compound’s specificity in kinase inhibition assays?

  • Methodological Answer : Include competitive inhibitors (e.g., PF 431396 for FAK) and kinase profiling panels (e.g., Eurofins KinaseProfiler) to exclude off-target effects. Co-crystallization or CETSA (Cellular Thermal Shift Assay) confirms direct target engagement .

Properties

CAS No.

1010081-09-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1

InChI Key

LJTSIMVOOOLKOL-FNRDIUJOSA-N

SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Appearance

Solid powder

Key on ui other cas no.

1010081-09-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-antroquinonol A
antroquinonol
antroquinonol A
antroquinonol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antroquinonol
Reactant of Route 2
Antroquinonol
Reactant of Route 3
Reactant of Route 3
Antroquinonol
Reactant of Route 4
Antroquinonol
Reactant of Route 5
Antroquinonol
Reactant of Route 6
Antroquinonol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.